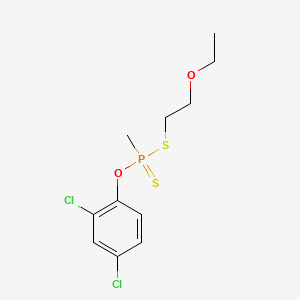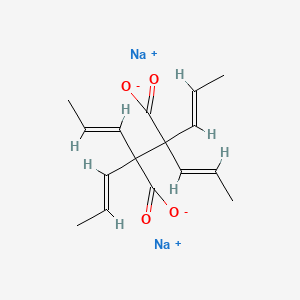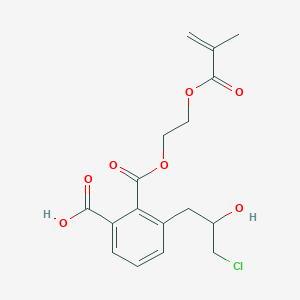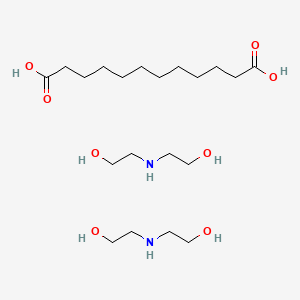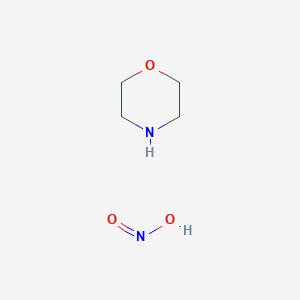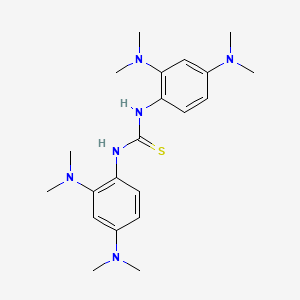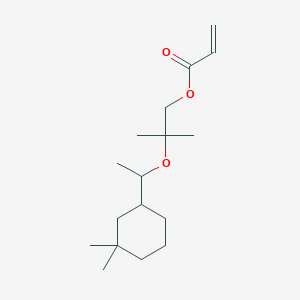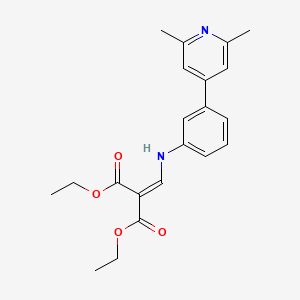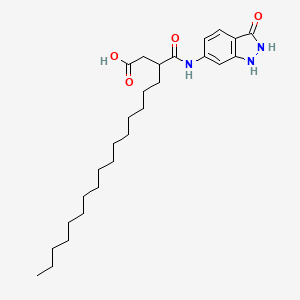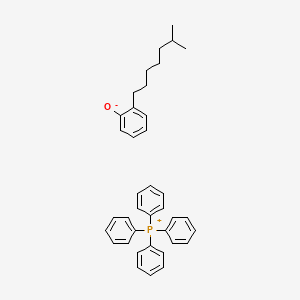
2-(6-methylheptyl)phenolate;tetraphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is a complex organic compound that combines a phenolate ion with a tetraphenylphosphanium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-methylheptyl)phenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenols.
Substitution: The phenolate ion can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Alkylated or acylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-methylheptyl)phenolate;tetraphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 2-(6-methylheptyl)phenolate;tetraphenylphosphanium involves the interaction of the phenolate ion with various molecular targets. The phenolate ion can act as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The tetraphenylphosphanium cation can stabilize the phenolate ion, enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler compound with similar reactivity but lacking the tetraphenylphosphanium cation.
Tetraphenylphosphonium chloride: Contains the tetraphenylphosphanium cation but lacks the phenolate ion.
Quinones: Oxidized derivatives of phenols with different reactivity and applications
Uniqueness
2-(6-methylheptyl)phenolate;tetraphenylphosphanium is unique due to the combination of the phenolate ion and the tetraphenylphosphanium cation. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and stability, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
94481-65-9 |
|---|---|
Molekularformel |
C38H41OP |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
2-(6-methylheptyl)phenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C14H22O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h1-20H;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
VYPQMQJRYHUVSO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


